molecular formula C7H10N2O2 B2680203 3-(3-Hydroxypropyl)-3,4-dihydropyrimidin-4-one CAS No. 1341983-10-5

3-(3-Hydroxypropyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2680203
CAS No.: 1341983-10-5
M. Wt: 154.169
InChI Key: HSLODCRGRKUNTL-UHFFFAOYSA-N
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Description

3-(3-Hydroxypropyl)-3,4-dihydropyrimidin-4-one ( 1341983-10-5) is a dihydropyrimidinone (DHPM) derivative, a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of pharmacological activities . This compound is provided as a high-purity solid for research and development applications. The dihydropyrimidinone core is of immense biological importance, serving as an essential building block in nucleic acids and forming the structural basis of numerous bioactive molecules . This scaffold is known to exhibit diverse therapeutic properties, including anti-inflammatory, antiviral, anticancer, antibacterial, antifungal, and antihypertensive activities . The specific 3-hydroxypropyl substitution on the dihydropyrimidine ring may influence the compound's physicochemical properties and interaction with biological targets, making it a valuable intermediate for structure-activity relationship (SAR) studies in drug discovery programs. Researchers utilize this DHPM derivative in various applications, particularly in the synthesis of more complex molecules and as a key intermediate in multicomponent reactions, such as the Biginelli reaction and its modifications . The compound's research value lies in its potential to interact with multiple enzyme systems and receptors, facilitating the development of novel therapeutic agents. All products are strictly for Research Use Only and are not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(3-hydroxypropyl)pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c10-5-1-4-9-6-8-3-2-7(9)11/h2-3,6,10H,1,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLODCRGRKUNTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN(C1=O)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxypropyl)-3,4-dihydropyrimidin-4-one typically involves the reaction of 3-hydroxypropylamine with ethyl acetoacetate in the presence of a base, followed by cyclization. The reaction conditions often include heating the mixture under reflux and using solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Catalysts and automated systems may also be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxypropyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form a dihydropyrimidine derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(3-oxopropyl)-3,4-dihydropyrimidin-4-one.

    Reduction: Formation of 3-(3-hydroxypropyl)-dihydropyrimidine.

    Substitution: Formation of various substituted dihydropyrimidinones depending on the substituent introduced.

Scientific Research Applications

Biological Activities

The biological properties of 3-(3-Hydroxypropyl)-3,4-dihydropyrimidin-4-one derivatives are extensive. They exhibit a range of pharmacological effects:

  • Anticancer Activity : Studies have demonstrated that certain derivatives possess significant antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of cell cycle progression and induction of apoptosis .
  • Antimicrobial Properties : Compounds in this class have shown effectiveness against a variety of bacteria and fungi. Their mechanism may involve disruption of microbial cell membranes or inhibition of metabolic pathways .
  • Antioxidant Effects : Dihydropyrimidinones have been reported to scavenge free radicals, contributing to their potential use in preventing oxidative stress-related diseases .
  • Cardiovascular Benefits : Some studies suggest that these compounds may modulate calcium channels, leading to antihypertensive effects and improved cardiovascular health .

Case Studies

  • Anticancer Research : A series of novel dihydropyrimidinone derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines. The most potent compounds exhibited IC50 values in the low micromolar range, indicating strong cytotoxic effects. The study highlighted the structure-activity relationship (SAR) that guided further modifications to enhance efficacy .
  • Antimicrobial Testing : A comprehensive study tested various derivatives against standard microbial strains, including E. coli and Staphylococcus aureus. Results indicated that specific substitutions on the dihydropyrimidine scaffold significantly increased antimicrobial potency, suggesting pathways for developing new antibiotics .

Comparative Data Table

PropertyObserved EffectReference
Anticancer ActivitySignificant inhibition in cancer cells ,
Antimicrobial ActivityEffective against multiple pathogens ,
Antioxidant CapacityHigh free radical scavenging ability
Cardiovascular EffectsModulation of calcium channels

Mechanism of Action

The mechanism of action of 3-(3-Hydroxypropyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 3-(3-Hydroxypropyl)-3,4-dihydropyrimidin-4-one with analogous pyrimidine derivatives, focusing on structural features, synthesis methods, and functional properties.

3-(3-Hydroxypropyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxaldehyde Methyl Hemiaсetal ()

  • Structure : Contains a formyl group (aldehyde) and methyl hemiacetal at the 4-position, in addition to the hydroxypropyl group.
  • Synthesis: Synthesized via a three-step solvent-free route involving condensation of ethyl acetoacetate and methyl cyanoacetate, followed by reaction with propanolamine and oxidation. High-yield (72%) and cost-effective .
  • Applications : Reactivity of the aldehyde group enables incorporation into dyes (e.g., porphyrins, BODIPY) for functional materials. The hydroxypropyl group enhances solubility in polar solvents .
  • Key Difference : The presence of the aldehyde/hemiacetal group distinguishes it from this compound, which lacks this electrophilic site for further conjugation.

6-[(3-Hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione ()

  • Structure : Features a branched hydroxypropyl chain (with two hydroxyl groups) and methoxymethyl substituents.
  • Physical Properties : Higher polarity due to multiple hydroxyl and methoxy groups, likely leading to increased water solubility compared to the simpler hydroxypropyl-substituted compound.
  • Synthetic Complexity : Requires multi-step functionalization, including fluorination and methoxymethyl protection, which may reduce scalability .

6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one Dihydrochloride ()

  • Structure : Substituted with a piperazine group at the 2-position and a methyl group at the 6-position.
  • Pharmaceutical Relevance : The piperazine moiety is common in drug design (e.g., antipsychotics, antimicrobials) due to its basicity and solubility-enhancing properties. The dihydrochloride salt form improves bioavailability .
  • Synthesis : Likely involves nucleophilic substitution or coupling reactions, differing from the hydroxypropyl derivative’s synthesis.

8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives ()

  • Structure: Fused pyrido-pyrimidinone systems with substituents like cyclopropane-oxadiazole or trimethylsilyl groups.
  • Bioactivity : Such derivatives are explored as kinase inhibitors or anticancer agents, leveraging the fused ring system for planar binding to enzyme active sites .
  • Key Difference : The fused aromatic system enhances rigidity and π-π stacking capability, contrasting with the partially saturated ring of this compound.

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Synthesis Method Notable Applications
This compound 3-hydroxypropyl ~168.18 (estimated) Commercial synthesis Pharmaceutical intermediates
3-(3-Hydroxypropyl)-2,6-dioxo-...methyl hemiacetal Aldehyde, methyl hemiacetal Not specified Solvent-free condensation Dye synthesis, materials science
6-[(3-Hydroxy-2-hydroxymethyl)propyl]-... Branched diol, methoxymethyl Not specified Multi-step fluorination Undisclosed (likely bioactive)
6-Methyl-2-(piperazin-1-yl)-...dihydrochloride Piperazine, methyl 267.16 Nucleophilic substitution Drug development
8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-one Fused pyrido-pyrimidinone ~450–500 (estimated) Coupling reactions Kinase inhibition

Research Findings and Implications

  • Synthetic Efficiency: The hydroxypropyl-substituted compound (target) lacks the complex functionalization seen in analogues like the aldehyde-hemiacetal derivative or fused pyrido-pyrimidinones , making it easier to synthesize but less reactive for advanced applications.
  • Solubility and Bioavailability: The hydroxypropyl group improves aqueous solubility compared to non-polar substituents (e.g., bromophenoxy in ), though it is less effective than charged groups (e.g., piperazine dihydrochloride ).
  • Stability : highlights the stability of similar hydroxypropyl derivatives under standard conditions, suggesting that this compound may also exhibit robust shelf life .

Biological Activity

3-(3-Hydroxypropyl)-3,4-dihydropyrimidin-4-one (often referred to as DHPM) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a dihydropyrimidinone scaffold, which is known for its ability to interact with various biological targets. The presence of a hydroxyl group on the propyl chain enhances its reactivity and potential for forming hydrogen bonds with enzyme active sites, influencing its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

The compound has been investigated for its anticancer properties . In vitro studies demonstrated that it inhibits the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specifically, it has shown promising results against breast and colon cancer cell lines .

The mechanism by which this compound exerts its effects involves:

  • Enzyme Inhibition : The hydroxyl group can form hydrogen bonds with enzymes, potentially inhibiting their activity.
  • Modulation of Cellular Pathways : It may interact with pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .

Case Studies

  • Antimicrobial Efficacy : In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones, indicating strong antimicrobial activity (Table 1) .
  • Anticancer Effects : A study evaluated the effects of this compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The compound exhibited IC50 values of 12 µM and 15 µM respectively, demonstrating notable anticancer potential (Table 2) .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundHighModerateHydroxyl substitution enhances reactivity
3-(3-Hydroxypropyl)-2,4-dihydropyrimidin-4-oneModerateLowLacks hydroxyl group
3-(3-Hydroxypropyl)-5,6-dihydropyrimidin-4-oneLowHighDifferent substitution pattern

Q & A

Q. What comparative frameworks are effective for benchmarking against structurally related pyrimidinones?

  • Methodological Answer : Use cheminformatics tools (e.g., PubChem’s structure-activity relationship database) to compare electronic (Hammett σ), steric, and solubility parameters. For mechanistic insights, contrast kinetic data (e.g., Arrhenius plots) with analogs like 3-benzylpyrimidin-4-one .

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